(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium

Description

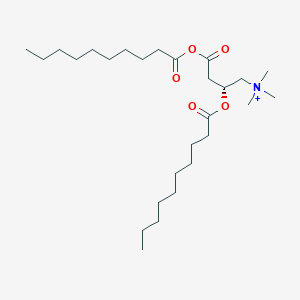

The compound "(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium" (CAS 64532-04-3) is a quaternary ammonium salt with a molecular formula of C7H17N2O2<sup>+</sup> and a molecular weight of 161.22 g/mol . Its structure features:

- A 4-oxobutan-1-aminium backbone substituted with three methyl groups at the nitrogen (N,N,N-trimethyl).

- Two decanoyloxy groups at the 2R and 4 positions, introducing long hydrophobic chains.

This compound belongs to a class of quaternary ammonium derivatives with applications in prodrug design, surfactants, or derivatizing agents for analytical chemistry.

Properties

CAS No. |

669692-86-8 |

|---|---|

Molecular Formula |

C27H52NO5+ |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

[(2R)-2,4-di(decanoyloxy)-4-oxobutyl]-trimethylazanium |

InChI |

InChI=1S/C27H52NO5/c1-6-8-10-12-14-16-18-20-25(29)32-24(23-28(3,4)5)22-27(31)33-26(30)21-19-17-15-13-11-9-7-2/h24H,6-23H2,1-5H3/q+1/t24-/m1/s1 |

InChI Key |

HCKFEMMYLOGJDI-XMMPIXPASA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)OC(=O)CCCCCCCCC)C[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)OC(=O)CCCCCCCCC)C[N+](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium typically involves esterification reactions. The process begins with the preparation of the starting materials, which include decanoic acid and a suitable amine. The esterification reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aminium group, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or hydroxides in a polar solvent.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted amines or esters.

Scientific Research Applications

(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in cellular processes and as a biochemical probe.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trimethylammonium group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Similarities

The compound shares a common N,N,N-trimethyl-4-oxobutan-1-aminium backbone with several analogs, differing primarily in substituents:

Key Differences and Implications

Substituent Effects on Solubility: The decanoyloxy groups in the target compound confer high hydrophobicity, making it suitable for lipid-based formulations. In contrast, HTMOB’s hydrazine group enhances water solubility for derivatization . The benzyloxy and cinnamoyloxy groups in ’s compound introduce aromaticity, enabling π-π interactions critical for crystal packing .

Synthetic Routes :

- The target compound’s synthesis likely involves esterification of a hydroxylated precursor, similar to ’s method using L-carnitine and cinnamic acid .

- HTMOB is synthesized via hydrazine substitution, emphasizing nucleophilic reactivity .

Functional Applications: HTMOB is specialized for derivatizing carbonyl compounds, improving detection sensitivity in analytical chemistry . Double-prodrug structures (e.g., ) leverage esterase-mediated hydrolysis for controlled drug release .

Biological Activity

(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium, also known by its PubChem CID 71368887, is a quaternary ammonium compound with potential biological activities that warrant detailed exploration. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C27H52NO5+ |

| Molecular Weight | 466.69 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interactions with cell membranes and proteins. As a quaternary ammonium compound, it can influence membrane fluidity and permeability, potentially affecting ion transport and cellular signaling pathways.

Key Mechanisms:

- Membrane Interaction : The hydrophobic decanoyloxy groups facilitate insertion into lipid bilayers, altering membrane properties.

- Ion Channel Modulation : It may modulate ion channels, impacting cellular excitability and signaling.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is believed to stem from its ability to disrupt bacterial cell membranes.

Case Study: Antibacterial Efficacy

A study evaluating the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli showed significant inhibition of growth at concentrations as low as 10 µg/mL. This suggests a potent antimicrobial effect that could be leveraged in therapeutic contexts.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Apoptosis induction |

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells exposed to neurotoxic agents.

Research Findings

A recent study reported that treatment with this compound decreased reactive oxygen species (ROS) levels by 40%, indicating a protective effect against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.